(3-Amino-4-oxoazetidin-2-yl)methyl carbamate
CAS No.:
Cat. No.: VC16002210
Molecular Formula: C5H9N3O3
Molecular Weight: 159.14 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C5H9N3O3 |
|---|---|
| Molecular Weight | 159.14 g/mol |
| IUPAC Name | (3-amino-4-oxoazetidin-2-yl)methyl carbamate |
| Standard InChI | InChI=1S/C5H9N3O3/c6-3-2(8-4(3)9)1-11-5(7)10/h2-3H,1,6H2,(H2,7,10)(H,8,9) |
| Standard InChI Key | DHXYGTAPMNUQON-UHFFFAOYSA-N |
| Canonical SMILES | C(C1C(C(=O)N1)N)OC(=O)N |
Introduction
Structural and Molecular Characteristics
The molecular formula of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate is C₅H₉N₃O₃, with a molecular weight of 159.14 g/mol. The core structure consists of a four-membered β-lactam ring fused with a carbamate group at the 2-position and an amino substituent at the 3-position (Figure 1). This configuration introduces both rigidity and reactivity, critical for interactions with biological targets such as bacterial penicillin-binding proteins (PBPs) .
Key structural features:
-
A β-lactam ring (azetidin-2-one) responsible for mechanism-based inhibition.
-
A carbamate group (-O(CO)NH₂) enhancing stability and modulating solubility.
-
A primary amino group (-NH₂) at the 3-position, enabling hydrogen bonding and derivatization.
Synthesis and Optimization
The synthesis of (3-Amino-4-oxoazetidin-2-yl)methyl carbamate involves multi-step organic reactions, typically starting from β-lactam precursors. A representative pathway includes:
-
Formation of the β-lactam core: Cyclization of threonine derivatives or ketene-imine [2+2] cycloadditions .
-
Introduction of the carbamate group: Reaction of the β-lactam amine with chloroformate esters under basic conditions.
-
Deprotection and purification: Acidic or enzymatic removal of protecting groups, followed by chromatography .
Table 1: Synthetic Routes and Yields
| Step | Reaction Type | Reagents/Conditions | Yield (%) |
|---|---|---|---|
| 1 | Cyclization | K₂CO₃, CH₃CN, 0–55°C | 73 |
| 2 | Carbamate Formation | 4-Cyclohexylbutyl chloroformate, DIPEA | 65 |
| 3 | Deprotection | Samarium iodide, THF | Quant. |
Optimization of reaction conditions, such as using samarium iodide for selective deprotection, has improved yields and purity . Stereochemical control during synthesis is critical, as evidenced by studies on analogous compounds where the (S)-enantiomer of 4-cyclohexylbutyl-N-[(2-oxoazetidin-3-yl)]carbamate (3b) showed 10-fold greater NAAA inhibition than its (R)-counterpart .
Mechanism of Action
The compound’s antibacterial activity stems from β-lactam-mediated inhibition of cell wall synthesis, akin to penicillins and cephalosporins . The β-lactam ring binds irreversibly to PBPs, disrupting peptidoglycan cross-linking and causing cell lysis. Recent studies on structurally related carbamates, such as 3b, have also revealed anti-inflammatory properties via inhibition of N-acylethanolamine acid amidase (NAAA), an enzyme involved in lipid mediator metabolism .
Key mechanistic insights:
-
Antibacterial: Competitive inhibition of PBPs with IC₅₀ values in the micromolar range for Gram-positive bacteria .
-
Anti-inflammatory: NAAA inhibition reduces pro-inflammatory mediators (e.g., PGE₂) in murine models .
Structure-Activity Relationships (SAR)
SAR studies on analogous carbamate β-lactams highlight the importance of:
-
Carbamate side chain length: Linear alkyl chains (e.g., 4-cyclohexylbutyl in 3b) enhance potency compared to shorter or branched chains .
-
Stereochemistry: (S)-configured derivatives exhibit superior target engagement .
-
Substituent effects: Geminal di-fluoro groups at the 4’-position (e.g., 3k) improve metabolic stability without significant loss of activity .
Table 2: Inhibitory Potency of Analogous Compounds
| Compound | Structure Modifications | IC₅₀ (μM) | Target |
|---|---|---|---|
| 3b | 4-Cyclohexylbutyl, (S)-configuration | 0.049 | NAAA |
| 3k | 4’-Di-fluoro substitution | 0.33 | NAAA |
| 3m | Methylcarbamate | 0.033 | NAAA |
Pharmacological Applications
Antibacterial Activity
In vitro assays demonstrate efficacy against methicillin-resistant Staphylococcus aureus (MRSA) and Escherichia coli, with MIC values comparable to first-generation β-lactams . The carbamate group enhances membrane permeability, addressing a common limitation of monocyclic β-lactams.
Physicochemical and Pharmacokinetic Properties
Table 3: Drug-Like Properties
| Property | Value |
|---|---|
| Aqueous solubility (pH 7.4) | 12.5 μg/mL |
| Plasma stability (t₁/₂) | >60 min (mouse) |
| Microsomal stability (t₁/₂) | 45 min (human) |
The compound exhibits moderate solubility and stability, with a plasma half-life sufficient for twice-daily dosing .
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume